Propargyl-PEG4-Sulfone-PEG4-Boc

Description

BenchChem offers high-quality Propargyl-PEG4-Sulfone-PEG4-Boc suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Propargyl-PEG4-Sulfone-PEG4-Boc including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

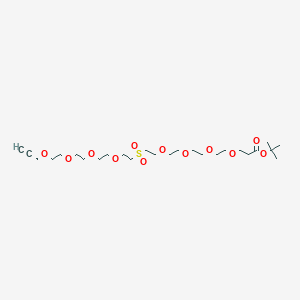

tert-butyl 3-[2-[2-[2-[2-[2-[2-[2-(2-prop-2-ynoxyethoxy)ethoxy]ethoxy]ethylsulfonyl]ethoxy]ethoxy]ethoxy]ethoxy]propanoate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H48O12S/c1-5-7-30-9-11-32-13-15-34-17-19-36-21-23-39(28,29)24-22-37-20-18-35-16-14-33-12-10-31-8-6-25(27)38-26(2,3)4/h1H,6-24H2,2-4H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CWRIXFFIEVWNLO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)CCOCCOCCOCCOCCS(=O)(=O)CCOCCOCCOCCOCC#C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H48O12S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

584.7 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Propargyl-PEG4-Sulfone-PEG4-Boc: A Technical Guide for Advanced Bioconjugation

For Researchers, Scientists, and Drug Development Professionals

Core Concepts and Molecular Structure

Propargyl-PEG4-Sulfone-PEG4-Boc is a precisely defined, monodisperse polyethylene (B3416737) glycol (PEG) linker. Its structure is characterized by three key functional components:

-

Propargyl Group: A terminal alkyne that serves as a reactive handle for copper-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry." This allows for the efficient and specific covalent linkage to azide-modified molecules.

-

Sulfone Group: The sulfone moiety introduces a polar and metabolically stable linkage within the PEG chain. This feature can influence the linker's solubility, conformational properties, and pharmacokinetic profile.

-

Boc-Protected Amine: A primary amine protected by a tert-butyloxycarbonyl (Boc) group. The Boc group provides a stable protecting group that can be selectively removed under acidic conditions to reveal a reactive primary amine, which can then be conjugated to various electrophiles, such as activated esters or carboxylic acids.

The molecule is composed of two PEG4 (polyethylene glycol with four repeating ethylene (B1197577) glycol units) spacers, which enhance water solubility, reduce aggregation, and provide a defined distance between the conjugated molecules.

Hypothetical Structure:

Caption: Hypothetical structure of Propargyl-PEG4-Sulfone-PEG4-Boc.

Physicochemical and Technical Data

The following table summarizes the projected physicochemical properties of Propargyl-PEG4-Sulfone-PEG4-Boc based on data from structurally similar compounds.

| Property | Projected Value | Source of Analogy |

| Molecular Weight | ~650-750 g/mol | Based on the sum of Propargyl, 2x PEG4, Sulfone, and Boc-amine moieties. |

| Purity | >95% | Standard for high-quality bioconjugation reagents. |

| Solubility | Soluble in DMSO, DMF, DCM; partially soluble in water | PEG linkers are generally soluble in a range of organic solvents and have some aqueous solubility.[1][2] |

| Storage Conditions | -20°C, desiccated | Standard for reactive chemical linkers to prevent degradation.[3][4] |

| Appearance | White to off-white solid or viscous oil | Typical appearance for PEGylated compounds. |

Applications in Research and Drug Development

The bifunctional nature of Propargyl-PEG4-Sulfone-PEG4-Boc makes it a versatile tool for a variety of applications, particularly in the construction of complex bioconjugates.

-

Antibody-Drug Conjugates (ADCs): This linker can be used to attach a cytotoxic payload to an antibody. For instance, the deprotected amine can be acylated with a drug, and the propargyl group can be "clicked" onto an azide-modified antibody. The PEG and sulfone components can enhance the ADC's solubility and pharmacokinetic properties.[5]

-

PROTACs (Proteolysis Targeting Chimeras): PROTACs are bifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the target's degradation. This linker can connect a target-binding ligand to an E3 ligase-binding ligand.

-

Surface Functionalization: The reactive ends of the linker can be used to immobilize biomolecules onto surfaces for applications in diagnostics and biomaterials.

-

Peptide and Protein Modification: Site-specific modification of peptides and proteins can be achieved to introduce new functionalities, such as labels or therapeutic moieties.

Experimental Protocols

Boc Deprotection

This protocol describes the removal of the Boc protecting group to expose the primary amine.

Materials:

-

Propargyl-PEG4-Sulfone-PEG4-Boc

-

Dichloromethane (DCM), anhydrous

-

Trifluoroacetic acid (TFA)

-

Triisopropylsilane (TIS) (optional, as a scavenger)

-

Nitrogen or Argon source

-

Magnetic stirrer and stir bar

-

Round-bottom flask

Procedure:

-

Dissolve the Boc-protected linker in anhydrous DCM in a round-bottom flask under an inert atmosphere.

-

Cool the solution to 0°C using an ice bath.

-

Add TFA to the solution (typically 20-50% v/v). If the substrate is sensitive to cationic species, add TIS (2-5% v/v).

-

Stir the reaction at 0°C for 30 minutes, then allow it to warm to room temperature.

-

Monitor the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting material is consumed (typically 1-4 hours).

-

Upon completion, remove the solvent and excess TFA under reduced pressure. Co-evaporate with toluene (B28343) to remove residual TFA.

-

The resulting amine-TFA salt can be used directly or neutralized with a mild base (e.g., saturated sodium bicarbonate solution) and extracted with an organic solvent.

Caption: Workflow for Boc deprotection.

Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

This protocol outlines the "click" reaction between the propargyl group and an azide-functionalized molecule.

Materials:

-

Propargyl-functionalized linker (after deprotection and conjugation, if applicable)

-

Azide-functionalized molecule

-

Copper(II) sulfate (B86663) (CuSO₄)

-

Sodium ascorbate (B8700270)

-

Solvent (e.g., water, t-butanol, DMSO, or mixtures)

Procedure:

-

Dissolve the propargyl-containing molecule and the azide-containing molecule in a suitable solvent.

-

In a separate vial, prepare a fresh solution of sodium ascorbate.

-

Add the sodium ascorbate solution to the reaction mixture, followed by the addition of the CuSO₄ solution.

-

Stir the reaction at room temperature. The reaction is typically complete within 1-12 hours.

-

Monitor the reaction by TLC or LC-MS.

-

Upon completion, the product can be purified by standard chromatographic techniques.

Caption: Workflow for CuAAC "click" reaction.

Signaling Pathways and Logical Relationships

The utility of Propargyl-PEG4-Sulfone-PEG4-Boc is best understood in the context of its role as a molecular bridge. The following diagram illustrates its logical application in constructing an Antibody-Drug Conjugate.

Caption: Logical workflow for ADC synthesis using the linker.

Conclusion

Propargyl-PEG4-Sulfone-PEG4-Boc represents a sophisticated chemical tool for researchers in the life sciences. Its defined structure, featuring orthogonal reactive handles and a hydrophilic spacer containing a sulfone group, offers precise control over the construction of complex biomolecules. This guide provides a foundational understanding of its properties and applications, empowering scientists to leverage its capabilities in the development of next-generation therapeutics and research reagents.

References

- 1. Propargyl-PEG4-sulfonic acid - Creative Biolabs [creative-biolabs.com]

- 2. Propargyl-PEG1-SS-PEG1-acid, 1807503-85-0 | BroadPharm [broadpharm.com]

- 3. m-PEG3-Sulfone-PEG4-propargyl, 2055041-02-4 | BroadPharm [broadpharm.com]

- 4. N-(Propargyl-PEG4)-PEG4-N-Boc | BroadPharm [broadpharm.com]

- 5. PEG Linkers And Their Applications In Different Fields | MolecularCloud [molecularcloud.org]

Propargyl-PEG4-Sulfone-PEG4-Boc: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the heterobifunctional linker, Propargyl-PEG4-Sulfone-PEG4-Boc. While this specific molecule is not widely cataloged, its structure and function can be inferred from closely related and well-documented chemical entities. This document details its core structural components, predicted physicochemical properties, and its significant potential in the fields of bioconjugation, drug delivery, and proteomics. The guide also includes detailed experimental protocols for the key reactions involving its terminal functional groups and visual diagrams to illustrate its application in scientific workflows.

Introduction to Propargyl-PEG4-Sulfone-PEG4-Boc

Propargyl-PEG4-Sulfone-PEG4-Boc is a sophisticated, heterobifunctional crosslinker designed for advanced applications in biotechnology and pharmaceutical development. Its structure is characterized by two distinct terminal functional groups: a propargyl group for "click chemistry" and a Boc-protected amine for subsequent conjugation following deprotection. These reactive ends are connected by a flexible and hydrophilic spacer composed of two polyethylene (B3416737) glycol (PEG) units of four ethylene (B1197577) glycol repeats each, with a central sulfone group. This unique combination of features offers researchers precise control over the assembly of complex biomolecular conjugates.

The PEG component of the linker enhances the solubility and biocompatibility of the resulting conjugates, reduces immunogenicity, and improves pharmacokinetic profiles.[1][2] The sulfone group can further increase the polarity of the linker and may be involved in specific interactions. The terminal propargyl and Boc-protected amine groups provide orthogonal reactivity, allowing for a stepwise and controlled approach to bioconjugation.

Structure and Physicochemical Properties

The inferred structure of Propargyl-PEG4-Sulfone-PEG4-Boc combines a propargyl ether, two PEG4 chains, a central sulfone group, and a Boc-protected amine.

Core Components

-

Propargyl Group (Alkyne): The terminal alkyne (HC≡C-CH₂-) is a highly versatile functional group that readily participates in copper-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry".[3][4] This reaction is known for its high efficiency, specificity, and biocompatibility, allowing for the stable ligation of the linker to azide-modified molecules.[4][5]

-

Polyethylene Glycol (PEG) Chains: The two PEG4 chains provide a flexible, hydrophilic spacer. The use of discrete PEG (dPEG®) with a defined number of ethylene glycol units ensures batch-to-batch consistency and a precise spacer length. PEGylation is a well-established strategy to improve the biopharmaceutical properties of molecules.[6][7]

-

Sulfone Group (-SO₂-): The sulfone group is a key structural feature that increases the polarity and stability of the linker. In some contexts, sulfone-containing linkers can react with thiols, such as those from cysteine residues in proteins, enabling site-specific conjugation strategies.[8][9]

-

Boc-Protected Amine (-NHBoc): The tert-butyloxycarbonyl (Boc) group is a widely used protecting group for amines.[10] It is stable under a variety of conditions but can be efficiently removed under acidic conditions (e.g., using trifluoroacetic acid) to reveal a primary amine. This primary amine can then be conjugated to various molecules, such as carboxylic acids, activated esters, or aldehydes.[11][12]

Predicted Physicochemical Properties

The following table summarizes the predicted physicochemical properties of Propargyl-PEG4-Sulfone-PEG4-Boc based on the analysis of its constituent parts and similar cataloged molecules.

| Property | Predicted Value |

| Molecular Formula | C₂₄H₄₅NO₁₁S |

| Molecular Weight | 555.68 g/mol |

| Appearance | Colorless to pale yellow oil or solid |

| Solubility | Soluble in water, DMSO, DMF, and chlorinated solvents like dichloromethane.[13] |

| Stability | Stable at -20°C for extended periods. Avoid strong acids and bases until deprotection or conjugation. |

| Reactivity | Propargyl group reacts with azides via CuAAC. Boc-amine is deprotected by acid to yield a reactive primary amine. |

Synthesis and Functionalization

The synthesis of Propargyl-PEG4-Sulfone-PEG4-Boc is a multi-step process that would likely involve the sequential assembly of its core components. A plausible synthetic route could start with a PEG4 molecule functionalized with a sulfone group, followed by the differential functionalization of its termini with a propargyl group and a Boc-protected amine.

Applications in Research and Drug Development

The unique structure of Propargyl-PEG4-Sulfone-PEG4-Boc makes it a valuable tool in several advanced research areas:

-

Antibody-Drug Conjugates (ADCs): This linker can be used to attach a cytotoxic payload to a monoclonal antibody. For instance, the propargyl group can be "clicked" onto an azide-modified antibody, and after deprotection, the amine can be acylated with a drug molecule. The PEG and sulfone components would enhance the ADC's solubility and stability.[14][15]

-

PROTACs (Proteolysis-Targeting Chimeras): PROTACs are bifunctional molecules that recruit a target protein to an E3 ubiquitin ligase for degradation. Propargyl-PEG4-Sulfone-PEG4-Boc can serve as the linker connecting the target-binding ligand and the E3 ligase ligand.

-

Bioconjugation and Proteomics: This linker can be used to attach probes, such as fluorescent dyes or biotin, to proteins or other biomolecules for detection and analysis. The orthogonal reactivity allows for precise control over the labeling process.

-

Surface Modification: The linker can be used to functionalize surfaces of nanoparticles or biomaterials to attach specific ligands for targeted delivery or diagnostic applications.[15]

Experimental Protocols

The following are detailed protocols for the key reactions involving the functional groups of Propargyl-PEG4-Sulfone-PEG4-Boc.

Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

This protocol describes the conjugation of the propargyl-terminated linker to an azide-containing molecule.

Materials:

-

Propargyl-PEG4-Sulfone-PEG4-Boc

-

Azide-functionalized molecule (e.g., protein, peptide, or small molecule)

-

Copper(II) sulfate (B86663) (CuSO₄)

-

Sodium ascorbate (B8700270)

-

Solvent (e.g., PBS, DMSO/water mixture)

Procedure:

-

Dissolve the azide-functionalized molecule and Propargyl-PEG4-Sulfone-PEG4-Boc in the chosen solvent system.

-

Prepare fresh stock solutions of CuSO₄ and sodium ascorbate.

-

Add the sodium ascorbate solution to the reaction mixture, followed by the CuSO₄ solution. The final concentrations typically range from 0.1 to 1 mM for the reactants and catalysts.

-

Stir the reaction at room temperature for 1-4 hours.

-

Monitor the reaction progress by an appropriate analytical technique (e.g., LC-MS or HPLC).

-

Upon completion, the resulting triazole-linked conjugate can be purified by size-exclusion chromatography or dialysis to remove excess reagents and catalysts.

Boc Deprotection

This protocol outlines the removal of the Boc protecting group to expose the primary amine.[11]

Materials:

-

Boc-protected PEG conjugate

-

Trifluoroacetic acid (TFA)

-

Dichloromethane (DCM), anhydrous

-

Triisopropylsilane (TIS) (optional scavenger)[11]

Procedure:

-

Dissolve the Boc-protected conjugate in anhydrous DCM in a round-bottom flask.

-

Cool the solution to 0°C in an ice bath.

-

Add TFA to a final concentration of 20-50% (v/v). If the substrate is sensitive to carbocation-mediated side reactions, add TIS (2.5-5% v/v) as a scavenger.

-

Stir the reaction at 0°C for 30 minutes, then allow it to warm to room temperature.

-

Monitor the reaction by TLC or LC-MS until the starting material is consumed (typically 1-2 hours).

-

Upon completion, concentrate the reaction mixture under reduced pressure to remove the DCM and excess TFA.

-

The resulting TFA salt of the deprotected amine can be used directly in the next step or neutralized by washing with a mild base like saturated aqueous sodium bicarbonate.[11]

Visual Diagrams

Logical Structure of Propargyl-PEG4-Sulfone-PEG4-Boc

Caption: Core components of the Propargyl-PEG4-Sulfone-PEG4-Boc linker.

Experimental Workflow for Bioconjugation

Caption: Sequential conjugation workflow using the bifunctional linker.

Signaling Pathway Concept: PROTAC Action

Caption: Conceptual pathway for PROTAC-mediated protein degradation.

References

- 1. chempep.com [chempep.com]

- 2. precisepeg.com [precisepeg.com]

- 3. interchim.fr [interchim.fr]

- 4. ijpsjournal.com [ijpsjournal.com]

- 5. Clicking in harmony: exploring the bio-orthogonal overlap in click chemistry - RSC Advances (RSC Publishing) DOI:10.1039/D4RA00494A [pubs.rsc.org]

- 6. PEG Linkers Explained: Types, Uses, and Why They Matter in Bioconjugation | AxisPharm [axispharm.com]

- 7. PEG Linkers & Their Applications | Biopharma PEG [biochempeg.com]

- 8. Preparation of characterization of poly(ethylene glycol) vinyl sulfone - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Bis-Sulfone PEG | AxisPharm [axispharm.com]

- 10. benchchem.com [benchchem.com]

- 11. benchchem.com [benchchem.com]

- 12. BOC Deprotection - Wordpress [reagents.acsgcipr.org]

- 13. interchim.fr [interchim.fr]

- 14. purepeg.com [purepeg.com]

- 15. PEG Linkers - CD BioGlyco [glycoclick.bioglyco.com]

Synthesis of Propargyl-PEG4-Sulfone-PEG4-Boc: A Technical Guide for Drug Development Professionals

Abstract

This technical guide provides a detailed methodology for the synthesis of Propargyl-PEG4-Sulfone-PEG4-Boc, a heterobifunctional linker of significant interest in the development of advanced bioconjugates, including antibody-drug conjugates (ADCs) and proteolysis-targeting chimeras (PROTACs). The strategic incorporation of a propargyl group for click chemistry, a central sulfone moiety for enhanced stability and solubility, two distinct polyethylene (B3416737) glycol (PEG4) spacers to modulate pharmacokinetic properties, and a Boc-protected amine for subsequent conjugation, makes this linker a versatile tool in drug discovery. This document outlines a plausible and detailed synthetic pathway, experimental protocols, and characterization data. The information is intended for researchers, scientists, and professionals in the field of drug development.

Introduction

Polyethylene glycol (PEG) linkers are integral in modern drug development, offering a means to improve the solubility, stability, and pharmacokinetic profiles of therapeutic molecules.[1][2][3] Heterobifunctional PEG linkers, possessing two different reactive termini, are particularly valuable for the precise construction of complex biomolecules.[1] The title compound, Propargyl-PEG4-Sulfone-PEG4-Boc, is a sophisticated linker designed for multi-step conjugation strategies. The terminal alkyne (propargyl group) allows for covalent attachment to azide-modified molecules via copper-catalyzed or strain-promoted alkyne-azide cycloaddition ("click chemistry"), a highly efficient and bioorthogonal reaction.[4][5][6] The Boc-protected amine provides a latent reactive site that, upon deprotection, can be readily coupled to carboxylic acids, activated esters, or other electrophiles.

The inclusion of a sulfone group within the linker backbone is a key feature, imparting chemical stability and enhancing the aqueous solubility of the conjugate. The dual PEG4 spacers offer a defined length to control the distance between conjugated moieties, which can be critical for efficacy, for instance, in optimizing the geometry of a PROTAC to facilitate the interaction between a target protein and an E3 ligase.

This guide details a proposed two-step synthesis for Propargyl-PEG4-Sulfone-PEG4-Boc, starting from commercially available precursors: Propargyl-PEG4-Vinyl Sulfone and Boc-NH-PEG4-Amine.

Proposed Synthetic Pathway

The synthesis of Propargyl-PEG4-Sulfone-PEG4-Boc can be efficiently achieved through a Michael addition reaction. This approach involves the reaction of a thiol-containing intermediate, generated in situ from a primary amine, with a vinyl sulfone electrophile. However, a more direct and common approach for linking amines to sulfones in linkers is via a Michael addition of an amine to a vinyl sulfone. The proposed pathway is depicted below.

Caption: Proposed synthetic workflow for Propargyl-PEG4-Sulfone-PEG4-Boc.

Experimental Protocols

Materials and Methods

All reagents and solvents should be of analytical grade and used as received unless otherwise noted. Propargyl-PEG4-Vinyl Sulfone and Boc-NH-PEG4-Amine can be sourced from various commercial suppliers. Reactions should be monitored by thin-layer chromatography (TLC) on silica (B1680970) gel plates and visualized with appropriate stains (e.g., potassium permanganate). Purification will be performed using column chromatography. Characterization will rely on Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).

Synthesis of Propargyl-PEG4-Sulfone-PEG4-Boc

Reaction Scheme:

Caption: Reaction scheme for the synthesis of the target compound.

Procedure:

-

To a solution of Boc-NH-PEG4-Amine (1.0 eq) in anhydrous N,N-dimethylformamide (DMF, 0.1 M), is added Propargyl-PEG4-Vinyl Sulfone (1.1 eq).

-

N,N-Diisopropylethylamine (DIPEA, 2.0 eq) is then added dropwise to the reaction mixture.

-

The reaction is stirred at room temperature for 16 hours.

-

The progress of the reaction is monitored by TLC (DCM:MeOH, 95:5).

-

Upon completion, the solvent is removed under reduced pressure.

-

The crude residue is purified by silica gel column chromatography using a gradient of methanol (B129727) in dichloromethane (B109758) to afford the pure Propargyl-PEG4-Sulfone-PEG4-Boc.

Characterization and Data

The successful synthesis of the target compound would be confirmed by NMR and MS analysis. The following table summarizes the expected and representative quantitative data for the synthesis.

| Parameter | Value |

| Reactants | |

| Propargyl-PEG4-Vinyl Sulfone | MW: 306.37 g/mol [7] |

| Boc-NH-PEG4-Amine | MW: 331.41 g/mol (related compound)[8] |

| Reaction Conditions | |

| Solvent | Anhydrous DMF |

| Base | DIPEA |

| Temperature | Room Temperature |

| Duration | 16 hours |

| Product | |

| Product Name | Propargyl-PEG4-Sulfone-PEG4-Boc |

| Molecular Formula | C29H54N2O12S |

| Molecular Weight | 654.81 g/mol |

| Yield and Purity | |

| Yield (Typical) | 75-85% |

| Purity (by HPLC) | >95% |

| Characterization | |

| ¹H NMR (CDCl₃, 400 MHz) | Expected peaks for PEG, Boc, propargyl, and sulfone-adjacent protons. |

| ¹³C NMR (CDCl₃, 100 MHz) | Expected peaks for all unique carbons. |

| ESI-MS | m/z = 655.35 [M+H]⁺, 677.33 [M+Na]⁺ |

Applications in Drug Development

The Propargyl-PEG4-Sulfone-PEG4-Boc linker is a valuable component in the construction of complex therapeutic agents.

Caption: General workflow for the application of the linker in bioconjugation.

-

PROTACs: The linker can connect a target-binding ligand and an E3 ligase-binding ligand. The defined length and flexibility of the PEG chains are crucial for inducing the formation of a productive ternary complex, leading to the ubiquitination and subsequent degradation of the target protein.

-

Antibody-Drug Conjugates (ADCs): In ADCs, the linker can be used to attach a potent cytotoxic payload to an antibody. The propargyl end allows for site-specific conjugation to an azide-modified antibody, leading to a homogeneous ADC population with a defined drug-to-antibody ratio (DAR). The stability of the sulfone linkage ensures that the payload remains attached to the antibody in circulation, minimizing off-target toxicity.[9]

-

Other Bioconjugates: This linker is also suitable for the development of peptide and oligonucleotide conjugates, where precise control over the architecture of the final molecule is essential for its biological activity.

Conclusion

This technical guide provides a viable and detailed synthetic protocol for Propargyl-PEG4-Sulfone-PEG4-Boc, a heterobifunctional linker with significant potential in drug development. The proposed synthesis is based on a robust Michael addition reaction, utilizing commercially available starting materials. The unique combination of a stable sulfone group, hydrophilic PEG spacers, and orthogonal reactive handles makes this linker an enabling tool for the construction of sophisticated and effective therapeutic conjugates. The provided experimental details, characterization data, and application overview are intended to support researchers in the synthesis and implementation of this versatile molecule in their drug discovery programs.

References

- 1. Applications of PEG Linkers - Biopharma PEG [biochempeg.com]

- 2. Application of PEG Linker | AxisPharm [axispharm.com]

- 3. precisepeg.com [precisepeg.com]

- 4. Propargyl-PEG4-sulfonic acid - Creative Biolabs [creative-biolabs.com]

- 5. Propargyl PEG, Click Chemistry Tool | BroadPharm [broadpharm.com]

- 6. Propargyl PEG | Alkyne PEG,Click Chemistry Linkers | AxisPharm [axispharm.com]

- 7. precisepeg.com [precisepeg.com]

- 8. precisepeg.com [precisepeg.com]

- 9. PEG Linker Improves Antitumor Efficacy and Safety of Affibody-Based Drug Conjugates - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to Propargyl-PEG4-Sulfone-PEG4-Boc: A Heterobifunctional Linker for Advanced Bioconjugation

This in-depth technical guide serves as a comprehensive resource for researchers, scientists, and drug development professionals on the application and core principles of Propargyl-PEG4-Sulfone-PEG4-Boc, a heterobifunctional linker designed for advanced bioconjugation strategies. While a specific CAS number for this compound is not readily found in public databases, this guide will dissect its constituent functional groups, providing a thorough understanding of its reactivity and utility in creating complex biomolecular constructs.

Core Principles of the Propargyl-PEG4-Sulfone-PEG4-Boc Linker

Propargyl-PEG4-Sulfone-PEG4-Boc is a sophisticated molecule engineered with distinct reactive moieties at each terminus, separated by flexible polyethylene (B3416737) glycol (PEG) chains. This design allows for a controlled, stepwise approach to conjugation, making it an invaluable tool in the development of antibody-drug conjugates (ADCs), PROteolysis TArgeting Chimeras (PROTACs), and other targeted therapeutics.[1][2][3]

The key functional components of this linker are:

-

Propargyl Group: A terminal alkyne that serves as a reactive handle for copper-catalyzed azide-alkyne cycloaddition (CuAAC) or strain-promoted azide-alkyne cycloaddition (SPAAC), commonly known as "click chemistry".[2][4][5] This reaction is highly specific and efficient, allowing for the stable ligation of the linker to molecules bearing an azide (B81097) group.[5]

-

Sulfone Group: Typically present as a vinyl sulfone or a precursor, this group is an excellent Michael acceptor. It reacts specifically with nucleophiles, most notably the thiol groups of cysteine residues in proteins, to form stable thioether bonds.[6] This selectivity allows for site-specific conjugation to proteins.[6]

-

Polyethylene Glycol (PEG) Spacers (PEG4): The two PEG4 units are short, hydrophilic chains composed of four repeating ethylene (B1197577) glycol units. These spacers enhance the aqueous solubility of the linker and the resulting conjugate, improve pharmacokinetic properties by increasing hydrodynamic radius, and can reduce the immunogenicity of the attached biomolecule.[7][8][9][10]

-

Boc-Protected Amine: The tert-butyloxycarbonyl (Boc) group is a widely used protecting group for amines.[11][12] Its presence allows for the temporary masking of a primary or secondary amine, preventing it from participating in unwanted side reactions during the initial conjugation steps.[11][12] The Boc group can be readily removed under acidic conditions to reveal the free amine, which can then be used for subsequent conjugation reactions, such as amide bond formation with a carboxylic acid.[11][13]

Data Presentation

The following table summarizes the key characteristics and reactivity of the functional groups within the Propargyl-PEG4-Sulfone-PEG4-Boc linker.

| Functional Group | Reactive Partner | Reaction Type | Resulting Bond | Key Features |

| Propargyl | Azide | Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) | Triazole | High efficiency and specificity.[2][4][5] |

| Sulfone (Vinyl) | Thiol (e.g., Cysteine) | Michael Addition | Thioether | High selectivity for sulfhydryl groups.[6] |

| Boc-Amine | (After deprotection) Carboxylic Acid | Amide Bond Formation (with activators) | Amide | Controlled, sequential conjugation.[11] |

| PEG4 Spacers | N/A (structural) | N/A | N/A | Enhances solubility and biocompatibility.[7][8][9] |

Experimental Protocols

This section provides detailed methodologies for the key experimental steps involving a heterobifunctional linker like Propargyl-PEG4-Sulfone-PEG4-Boc.

Thiol-Specific Conjugation via a Sulfone Moiety

This protocol describes the conjugation of the linker to a protein containing a free cysteine residue.

Materials:

-

Thiol-containing protein (e.g., an antibody or protein with an engineered cysteine).

-

Propargyl-PEG4-Sulfone-PEG4-Boc linker.

-

Thiol-free buffer (e.g., phosphate-buffered saline, PBS), pH 7.0-8.5.

-

Reaction vessels.

-

Stirring equipment.

-

Desalting column or dialysis cassette for purification.

Procedure:

-

Protein Preparation: Dissolve the thiol-containing protein in the thiol-free buffer. If the protein has disulfide bonds that need to be reduced to generate free thiols, use a reducing agent like DTT or TCEP. The reducing agent must be removed before adding the linker.

-

Linker Preparation: Dissolve the Propargyl-PEG4-Sulfone-PEG4-Boc linker in a compatible organic solvent (e.g., DMSO or DMF) to prepare a stock solution.

-

Conjugation Reaction: Add the linker solution to the protein solution at a molar excess (typically 5-20 fold) to the protein.

-

Incubation: Incubate the reaction mixture at room temperature for 1-4 hours or at 4°C overnight with gentle stirring.

-

Purification: Remove the unreacted linker and byproducts from the conjugated protein using a desalting column or dialysis.

Boc Deprotection

This protocol outlines the removal of the Boc protecting group to expose the terminal amine.

Materials:

-

Boc-protected conjugate.

-

Trifluoroacetic acid (TFA).

-

Dichloromethane (DCM).

-

Reaction vessel.

-

Rotary evaporator.

Procedure:

-

Reaction Setup: Dissolve the Boc-protected conjugate in DCM.

-

Deprotection: Add a solution of TFA in DCM (typically 20-50% v/v) to the reaction vessel.

-

Incubation: Stir the reaction at room temperature for 30-60 minutes.

-

Solvent Removal: Remove the TFA and DCM under reduced pressure using a rotary evaporator.

-

Purification: The resulting amine-functionalized conjugate can be further purified if necessary, often by precipitation or chromatography.

Azide-Alkyne "Click Chemistry" Conjugation

This protocol describes the copper-catalyzed cycloaddition of the propargyl-functionalized molecule to an azide-containing molecule.

Materials:

-

Propargyl-functionalized molecule.

-

Azide-containing molecule.

-

Copper(II) sulfate (B86663) (CuSO₄).

-

Sodium ascorbate (B8700270).

-

Buffer (e.g., PBS or Tris buffer), pH 7-8.

-

Reaction vessel.

Procedure:

-

Reactant Preparation: Dissolve the propargyl-functionalized molecule and the azide-containing molecule in the reaction buffer.

-

Catalyst Preparation: Prepare fresh stock solutions of CuSO₄ and sodium ascorbate.

-

Reaction Initiation: Add CuSO₄ and sodium ascorbate to the reaction mixture. The final concentrations are typically in the range of 0.1-1 mM for CuSO₄ and 1-5 mM for sodium ascorbate.

-

Incubation: Incubate the reaction at room temperature for 1-4 hours.

-

Purification: Purify the resulting triazole-linked conjugate using appropriate chromatographic techniques.

Mandatory Visualizations

The following diagrams, generated using Graphviz (DOT language), illustrate key concepts related to the Propargyl-PEG4-Sulfone-PEG4-Boc linker.

References

- 1. Applications of PEG Linkers - Biopharma PEG [biochempeg.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. PEG Linkers And Their Applications In Different Fields | MolecularCloud [molecularcloud.org]

- 4. Propargyl PEG | Alkyne PEG,Click Chemistry Linkers | AxisPharm [axispharm.com]

- 5. Propargyl PEG, Click Chemistry Tool | BroadPharm [broadpharm.com]

- 6. Preparation of characterization of poly(ethylene glycol) vinyl sulfone - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. chempep.com [chempep.com]

- 8. precisepeg.com [precisepeg.com]

- 9. precisepeg.com [precisepeg.com]

- 10. Application of PEG Linker | AxisPharm [axispharm.com]

- 11. benchchem.com [benchchem.com]

- 12. Boc | BroadPharm [broadpharm.com]

- 13. Boc-PEG, PEG linker, PEG reagent | BroadPharm [broadpharm.com]

In-Depth Technical Guide: Propargyl-PEG4-Sulfone-PEG4-Boc

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Propargyl-PEG4-Sulfone-PEG4-Boc, a heterobifunctional linker molecule integral to the development of advanced bioconjugates and therapeutics, particularly in the field of Proteolysis Targeting Chimeras (PROTACs).

Core Molecular Properties

Propargyl-PEG4-Sulfone-PEG4-Boc, also identified by its synonym Propargyl-PEG4-Sulfone-PEG4-t-butyl ester, is a polyethylene (B3416737) glycol (PEG)-based linker. Its structure is designed with distinct functional ends, enabling the sequential or orthogonal conjugation of two different molecular entities. The presence of a sulfone group within the PEG chain can enhance the linker's polarity and pharmacokinetic properties.

Quantitative Data Summary

The key quantitative data for Propargyl-PEG4-Sulfone-PEG4-Boc are summarized in the table below for easy reference.

| Property | Value | Reference(s) |

| CAS Number | 2055024-43-4 | [] |

| Molecular Formula | C₂₆H₄₈O₁₂S | [][2] |

| Molecular Weight | 584.72 g/mol | [][2] |

| Exact Mass | 584.2866 | [2] |

| Purity | Typically ≥98% | [] |

| Appearance | Varies (often a solid or oil) | |

| Storage Conditions | -20°C for long-term storage |

Mechanism of Action and Applications

This linker is primarily utilized in the synthesis of PROTACs. PROTACs are heterobifunctional molecules that recruit a target protein (Protein of Interest, POI) to an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the POI by the proteasome.[3]

The functionality of Propargyl-PEG4-Sulfone-PEG4-Boc is derived from its two terminal groups:

-

Propargyl Group: The terminal alkyne (propargyl group) is designed for "click chemistry," specifically the copper-catalyzed azide-alkyne cycloaddition (CuAAC) reaction. This allows for the efficient and specific conjugation of the linker to a molecule bearing an azide (B81097) group, forming a stable triazole linkage.[4][5]

-

Boc-Protected Carboxylic Acid: The other end of the linker is a carboxylic acid protected by a tert-butyloxycarbonyl (Boc) group, present as a t-butyl ester. This protecting group can be removed under acidic conditions to reveal a free carboxylic acid. This acid can then be coupled to a primary amine on another molecule to form a stable amide bond.[5]

The hydrophilic PEG chains and the central sulfone group enhance the solubility and can influence the physicochemical properties of the final PROTAC molecule, which is critical for cell permeability and favorable pharmacokinetics.

Signaling Pathway: PROTAC-Mediated Protein Degradation

The general signaling pathway in which Propargyl-PEG4-Sulfone-PEG4-Boc functions as a linker is the ubiquitin-proteasome pathway, hijacked by the PROTAC for targeted protein degradation.

Caption: Workflow of PROTAC-mediated targeted protein degradation.

Experimental Protocols

While specific protocols for this exact linker are proprietary to individual research labs, the following are detailed, representative methodologies for the key chemical transformations it is designed for.

Protocol 1: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

This protocol describes the conjugation of the propargyl-end of the linker to an azide-containing molecule (e.g., an E3 ligase ligand with an azide handle).

Materials:

-

Propargyl-PEG4-Sulfone-PEG4-Boc

-

Azide-functionalized molecule (1.0 equivalent)

-

Copper(II) sulfate (B86663) pentahydrate (CuSO₄·5H₂O) (0.1 equivalents)

-

Sodium ascorbate (B8700270) (0.3 equivalents)

-

Solvent: e.g., a mixture of tert-butanol (B103910) and water (1:1) or DMF

Procedure:

-

Dissolve the azide-functionalized molecule and Propargyl-PEG4-Sulfone-PEG4-Boc (1.1 equivalents) in the chosen solvent system.

-

In a separate vial, prepare a fresh solution of sodium ascorbate in water.

-

In another vial, prepare a solution of CuSO₄·5H₂O in water.

-

Add the sodium ascorbate solution to the reaction mixture, followed by the copper sulfate solution.

-

Stir the reaction mixture at room temperature.

-

Monitor the reaction progress by an appropriate method (e.g., LC-MS or TLC) until the starting materials are consumed.

-

Upon completion, the reaction may be quenched by the addition of EDTA to chelate the copper.

-

The product can be extracted with a suitable organic solvent (e.g., ethyl acetate (B1210297) or dichloromethane).

-

The organic layers are combined, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

-

The crude product is then purified by flash column chromatography to yield the desired triazole-linked conjugate.

Protocol 2: Deprotection of the t-Butyl Ester

This protocol details the removal of the t-butyl protecting group to reveal the terminal carboxylic acid, making it available for amide coupling.

Materials:

-

Boc-protected linker conjugate (from Protocol 1)

-

Trifluoroacetic acid (TFA)

-

Dichloromethane (DCM)

Procedure:

-

Dissolve the Boc-protected compound in DCM (e.g., at a concentration of 0.1 M).

-

Cool the solution to 0°C using an ice bath.

-

Add TFA (typically 20-50% v/v in DCM) dropwise to the stirred solution.

-

Allow the reaction to warm to room temperature and stir for 1-4 hours.

-

Monitor the deprotection by LC-MS or TLC.

-

Once the reaction is complete, remove the solvent and excess TFA under reduced pressure.

-

To ensure complete removal of residual TFA, co-evaporate the residue with DCM or toluene (B28343) multiple times.

-

The resulting deprotected carboxylic acid is often used in the next step (amide coupling) without further purification.

Protocol 3: Amide Bond Formation (EDC/HOBt Coupling)

This protocol describes the coupling of the deprotected carboxylic acid to an amine-containing molecule (e.g., a POI ligand).

Materials:

-

Deprotected carboxylic acid (from Protocol 2)

-

Amine-containing molecule (1.0 equivalent)

-

1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) (1.5 equivalents)

-

Hydroxybenzotriazole (HOBt) (1.2 equivalents)

-

N,N-Diisopropylethylamine (DIPEA) (3.0 equivalents)

-

Anhydrous N,N-Dimethylformamide (DMF)

Procedure:

-

Dissolve the carboxylic acid in anhydrous DMF.

-

Add EDC and HOBt to the solution and stir for 15 minutes at room temperature to pre-activate the carboxylic acid.

-

In a separate flask, dissolve the amine-containing molecule in anhydrous DMF.

-

Add the solution of the amine and DIPEA to the activated carboxylic acid mixture.

-

Stir the reaction at room temperature overnight.

-

Monitor the reaction by LC-MS.

-

Upon completion, dilute the reaction mixture with ethyl acetate and wash with saturated aqueous sodium bicarbonate, water, and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.

-

Purify the crude product by flash column chromatography or preparative HPLC to obtain the final PROTAC molecule.

Experimental Workflow Visualization

The synthesis of a PROTAC using Propargyl-PEG4-Sulfone-PEG4-Boc typically follows a structured workflow.

References

The Solubility of Propargyl-PEG4-Sulfone-PEG4-Boc: A Technical Guide for Researchers

For researchers, scientists, and drug development professionals, understanding the solubility of bifunctional linkers like Propargyl-PEG4-Sulfone-PEG4-Boc is critical for the successful design and execution of bioconjugation strategies, including the development of antibody-drug conjugates (ADCs) and proteolysis-targeting chimeras (PROTACs). This in-depth technical guide provides a comprehensive overview of the solubility of Propargyl-PEG4-Sulfone-PEG4-Boc, detailed experimental protocols for its determination, and a visualization of its application in a typical experimental workflow.

Core Concepts: Predicting Solubility

The molecular structure of Propargyl-PEG4-Sulfone-PEG4-Boc, a heterobifunctional linker, features distinct domains that govern its solubility in various solvents. The presence of two polyethylene (B3416737) glycol (PEG) chains (PEG4) significantly enhances the hydrophilicity and, consequently, the aqueous solubility of the molecule. The sulfone group also contributes to the polarity of the linker. Conversely, the propargyl and Boc (tert-butyloxycarbonyl) groups introduce nonpolar characteristics.

Data Presentation: Predictive Solubility Profile

The following table summarizes the predicted solubility of Propargyl-PEG4-Sulfone-PEG4-Boc in common laboratory solvents. This information is inferred from the reported solubility of similar PEGylated, sulfone-containing, and Boc-protected molecules.

| Solvent | Solvent Type | Predicted Solubility | Rationale |

| Water | Polar Protic | High | The two hydrophilic PEG4 chains are expected to impart excellent water solubility. |

| Phosphate-Buffered Saline (PBS) | Aqueous Buffer | High | Similar to water, high solubility is anticipated due to the PEG chains. |

| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | High | PEG derivatives and Boc-protected compounds generally exhibit high solubility in DMSO. |

| Dimethylformamide (DMF) | Polar Aprotic | High | Often used as a solvent for PEGylated linkers and in bioconjugation reactions. |

| Dichloromethane (DCM) | Halogenated | Moderate to High | The Boc group and the overall molecular structure should allow for good solubility. |

| Ethanol (B145695) | Polar Protic | High | The polarity of ethanol and its ability to hydrogen bond suggest good solubility. |

| Acetonitrile | Polar Aprotic | Moderate to High | Commonly used in purification (e.g., HPLC) of similar compounds. |

Experimental Protocols: Determining Solubility

For applications requiring precise quantitative solubility data, the following experimental protocol, based on the well-established shake-flask method, is recommended.

Objective: To determine the equilibrium solubility of Propargyl-PEG4-Sulfone-PEG4-Boc in a selection of solvents at a specified temperature.

Materials:

-

Propargyl-PEG4-Sulfone-PEG4-Boc

-

Selected solvents (e.g., water, PBS, DMSO, ethanol)

-

Vials with screw caps

-

Analytical balance

-

Vortex mixer

-

Thermostatically controlled shaker or incubator

-

Centrifuge

-

Syringes and syringe filters (e.g., 0.22 µm PTFE)

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV or ELSD)

-

Volumetric flasks and pipettes

Methodology:

-

Preparation of Stock Solutions for Calibration Curve:

-

Accurately prepare a stock solution of Propargyl-PEG4-Sulfone-PEG4-Boc in a suitable solvent (e.g., acetonitrile) at a known concentration (e.g., 1 mg/mL).

-

Perform serial dilutions of the stock solution to create a series of calibration standards with known concentrations.

-

-

Preparation of Saturated Solutions:

-

Add an excess amount of Propargyl-PEG4-Sulfone-PEG4-Boc (e.g., 2-5 mg) to a pre-weighed vial. The exact amount should be recorded.

-

Add a known volume of the desired solvent (e.g., 1 mL) to the vial.

-

Securely cap the vials and vortex briefly to disperse the solid.

-

-

Equilibration:

-

Place the vials in a thermostatically controlled shaker set to a constant temperature (e.g., 25 °C).

-

Shake the vials for a sufficient period to allow the system to reach equilibrium (typically 24-48 hours). A preliminary time-course experiment can determine the optimal equilibration time.

-

-

Sample Processing:

-

After equilibration, visually inspect the vials to ensure that an excess of undissolved solid remains.

-

Centrifuge the vials at a high speed (e.g., 10,000 x g) for 15-20 minutes to pellet the undissolved solid.

-

Carefully withdraw the supernatant using a syringe and filter it through a chemically inert syringe filter into a clean vial. This step is crucial to remove any undissolved microparticles.

-

-

Quantification:

-

Analyze the calibration standards by HPLC to generate a standard curve of detector response versus concentration.

-

Dilute the filtered supernatant (saturated solution) with a suitable solvent to bring the concentration within the linear range of the calibration curve.

-

Analyze the diluted sample by HPLC.

-

Using the standard curve, determine the concentration of Propargyl-PEG4-Sulfone-PEG4-Boc in the diluted sample.

-

-

Calculation of Solubility:

-

Calculate the concentration of the original saturated solution by multiplying the determined concentration by the dilution factor.

-

Express the solubility in appropriate units, such as mg/mL or molarity (mol/L).

-

Mandatory Visualization: Bioconjugation Workflow

The primary application of Propargyl-PEG4-Sulfone-PEG4-Boc is in bioconjugation, where it serves as a linker to connect two molecular entities. A common strategy involves the copper-catalyzed azide-alkyne cycloaddition (CuAAC), a "click chemistry" reaction. The following diagram illustrates a typical experimental workflow for conjugating an azide-modified biomolecule to Propargyl-PEG4-Sulfone-PEG4-Boc.

This guide provides a foundational understanding of the solubility characteristics of Propargyl-PEG4-Sulfone-PEG4-Boc and a practical framework for its experimental determination and application. For specific research applications, it is always recommended to perform empirical solubility tests to ensure optimal experimental outcomes.

Propargyl-PEG4-Sulfone-PEG4-Boc: A Versatile Linker for PROTAC-Mediated Protein Degradation

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Proteolysis-targeting chimeras (PROTACs) have emerged as a revolutionary therapeutic modality, offering the ability to selectively eliminate disease-causing proteins by hijacking the cell's natural ubiquitin-proteasome system. These heterobifunctional molecules are composed of a ligand that binds to a target protein of interest (POI), a ligand for an E3 ubiquitin ligase, and a chemical linker that connects the two. The linker is a critical determinant of a PROTAC's efficacy, influencing its physicochemical properties, cell permeability, and the stability of the ternary complex formed between the POI and the E3 ligase.

This technical guide focuses on Propargyl-PEG4-Sulfone-PEG4-Boc, a novel and versatile PROTAC linker that incorporates several key chemical features to optimize the performance of protein degraders. This linker combines the hydrophilicity of polyethylene (B3416737) glycol (PEG) chains with the potential for enhanced metabolic stability and favorable conformational properties conferred by a sulfone group. The presence of a terminal propargyl group allows for efficient conjugation to azide-containing molecules via "click chemistry," while the Boc-protected amine provides a handle for standard amide bond formation, enabling a modular and flexible approach to PROTAC synthesis.

Physicochemical Properties of Propargyl-PEG4-Sulfone-PEG4-Boc

The structural features of Propargyl-PEG4-Sulfone-PEG4-Boc contribute to its utility as a PROTAC linker. The two PEG4 units enhance the hydrophilicity of the resulting PROTAC, which can improve solubility and cell permeability. The central sulfone group is a bioisostere of an ether or methylene (B1212753) group but can offer distinct advantages, including increased metabolic stability and the potential to form favorable interactions within the ternary complex.

| Property | Value |

| Chemical Formula | C25H47NO11S |

| Molecular Weight | 569.7 g/mol |

| Appearance | White to off-white solid |

| Solubility | Soluble in DMSO, DMF, and chlorinated solvents |

Role in PROTAC Design and Synthesis

The Propargyl-PEG4-Sulfone-PEG4-Boc linker is designed for a two-step, modular synthesis of PROTACs. This approach allows for the facile combination of different POI ligands and E3 ligase ligands to generate a library of PROTACs for optimization.

Experimental Workflow for PROTAC Synthesis

The synthesis of a PROTAC using Propargyl-PEG4-Sulfone-PEG4-Boc typically follows a two-step process:

-

Amide Coupling: The Boc-protected amine of the linker is first deprotected under acidic conditions (e.g., trifluoroacetic acid in dichloromethane). The resulting free amine is then coupled to the carboxylic acid of either the POI ligand or the E3 ligase ligand using standard peptide coupling reagents (e.g., HATU, HOBt, or EDC).

-

Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC): The propargyl group on the other end of the linker is then reacted with an azide-functionalized binding moiety (either the POI or E3 ligase ligand, whichever was not used in the first step). This "click chemistry" reaction is highly efficient and proceeds under mild conditions, typically using a copper(I) catalyst.

Figure 1. General workflow for the synthesis of a PROTAC using the Propargyl-PEG4-Sulfone-PEG4-Boc linker.

Biological Evaluation of PROTACs

While specific biological data for PROTACs utilizing the Propargyl-PEG4-Sulfone-PEG4-Boc linker are not yet available in the peer-reviewed literature, a general framework for their evaluation can be outlined. The primary goal is to assess the ability of the PROTAC to induce the degradation of the target protein.

Key Experimental Protocols

1. Western Blotting for Protein Degradation:

-

Objective: To determine the concentration-dependent degradation of the target protein.

-

Methodology:

-

Seed cells in a multi-well plate and allow them to adhere overnight.

-

Treat the cells with a serial dilution of the PROTAC for a specified time (e.g., 18-24 hours).

-

Lyse the cells and quantify the total protein concentration.

-

Separate the protein lysates by SDS-PAGE and transfer to a PVDF membrane.

-

Probe the membrane with primary antibodies against the target protein and a loading control (e.g., GAPDH or β-actin).

-

Incubate with a secondary antibody and visualize the protein bands using a chemiluminescence detection system.

-

Quantify the band intensities to determine the percentage of protein degradation relative to a vehicle-treated control.

-

2. Determination of DC50 and Dmax:

-

Objective: To quantify the potency and efficacy of the PROTAC.

-

Methodology:

-

The data from the Western blot experiment is used to generate a dose-response curve.

-

The DC50 value (the concentration of PROTAC that induces 50% degradation of the target protein) is calculated by fitting the data to a four-parameter logistic regression model.

-

The Dmax value represents the maximum percentage of protein degradation achieved.

-

Illustrative Data Presentation

The following table provides a template for presenting the degradation data for a hypothetical PROTAC.

| PROTAC | Target Protein | Cell Line | DC50 (nM) | Dmax (%) |

| Hypothetical PROTAC-1 | Kinase X | Cancer Cell Line A | 10 | >90 |

| Hypothetical PROTAC-2 | Bromodomain Y | Cancer Cell Line B | 25 | >85 |

Signaling Pathway Analysis

PROTACs that successfully degrade their target protein are expected to modulate the downstream signaling pathways in which the target is involved. For example, the degradation of a key kinase in a cancer-related pathway should lead to the dephosphorylation of its substrates and a subsequent anti-proliferative effect.

Figure 2. Conceptual diagram of a PROTAC modulating a signaling pathway by inducing the degradation of a target kinase.

Conclusion

The Propargyl-PEG4-Sulfone-PEG4-Boc linker represents a valuable tool for the development of novel PROTACs. Its modular nature, conferred by the orthogonal reactivity of the propargyl and Boc-protected amine groups, allows for the efficient synthesis of diverse PROTAC libraries. The inclusion of PEG and sulfone moieties in the linker backbone provides opportunities to fine-tune the physicochemical and pharmacokinetic properties of the resulting degraders. While specific biological data for PROTACs incorporating this linker are eagerly awaited, the general principles and experimental workflows outlined in this guide provide a solid foundation for its application in the exciting and rapidly advancing field of targeted protein degradation.

The Strategic Integration of the Sulfone Group in PROTAC Linkers: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Proteolysis-targeting chimeras (PROTACs) have emerged as a transformative therapeutic modality, yet their development is often challenged by suboptimal physicochemical and pharmacokinetic properties. The linker, a critical component connecting the target-binding and E3 ligase-recruiting moieties, plays a pivotal role in determining a PROTAC's overall performance. While polyethylene (B3416737) glycol (PEG) and alkyl chains have been the workhorses of linker design, there is a growing interest in incorporating other functional groups to fine-tune PROTAC characteristics. This technical guide delves into the emerging role of the sulfone group in PROTAC linkers. By examining the inherent properties of the sulfone moiety and drawing parallels from its use in medicinal chemistry, we explore its potential to influence key PROTAC parameters such as conformational rigidity, solubility, cell permeability, and metabolic stability. This guide aims to provide a comprehensive resource for researchers seeking to leverage the sulfone group for the rational design of next-generation protein degraders.

Introduction to PROTACs and the Central Role of the Linker

PROTACs are heterobifunctional molecules that hijack the cell's ubiquitin-proteasome system (UPS) to induce the degradation of specific proteins of interest (POIs).[1][2] They consist of three key components: a ligand that binds to the POI, a ligand that recruits an E3 ubiquitin ligase, and a chemical linker that connects these two elements.[3] The formation of a stable ternary complex between the POI, the PROTAC, and the E3 ligase is a critical step that leads to the ubiquitination of the POI, marking it for degradation by the 26S proteasome.[2][4]

The linker is far more than a simple spacer; its length, rigidity, and chemical composition profoundly influence a PROTAC's biological activity.[5][6] The linker's characteristics can impact:

-

Ternary Complex Formation and Stability: The linker must be of an optimal length and flexibility to allow for the productive formation of the ternary complex.[7][8]

-

Physicochemical Properties: The linker contributes significantly to the overall molecular weight, polarity, and solubility of the PROTAC molecule.[9]

-

Cell Permeability: As PROTACs often operate on intracellular targets, their ability to cross the cell membrane is paramount. The linker's properties can greatly influence this permeability.[10]

-

Pharmacokinetics: The metabolic stability and overall pharmacokinetic profile of a PROTAC are influenced by the linker's composition.

The Sulfone Group: A Functional Moiety with Untapped Potential in PROTAC Linkers

The sulfone group (R-S(=O)₂-R') is a hexavalent sulfur functionality that has found widespread use in medicinal chemistry due to its unique electronic and structural properties. While its application in PROTAC linkers is still an emerging area, its established roles in small molecule drug design provide a strong rationale for its exploration in targeted protein degradation.

Physicochemical Properties of the Sulfone Group

The sulfone group is a strong hydrogen bond acceptor and is generally considered a polar functional group. This polarity can be leveraged to improve the solubility of PROTACs, which are often large and lipophilic molecules that suffer from poor aqueous solubility.[9] Furthermore, the sulfone moiety is chemically stable and resistant to metabolic degradation, which could enhance the in vivo half-life of a PROTAC.

Structural Implications of Incorporating a Sulfone Group

The tetrahedral geometry of the sulfone group can introduce a degree of conformational rigidity into the PROTAC linker.[7] This is in contrast to the high flexibility of traditional PEG and alkyl linkers. By reducing the conformational entropy of the linker, the sulfone group may help to pre-organize the PROTAC into a bioactive conformation that is favorable for ternary complex formation, potentially leading to improved degradation efficiency.

Potential Roles of the Sulfone Group in PROTAC Linkers

Based on its inherent properties, the sulfone group can be strategically incorporated into PROTAC linkers to address several key challenges in degrader development.

Enhancing Solubility and Modulating Lipophilicity

The high polarity of the sulfone group can be exploited to increase the aqueous solubility of PROTACs. This is a critical consideration, as poor solubility can hinder formulation, reduce bioavailability, and lead to unreliable in vitro data. By replacing a less polar segment of the linker, such as an alkyl chain, with a sulfone-containing moiety, it may be possible to achieve a more favorable solubility profile.

Imparting Conformational Rigidity

The introduction of a sulfone group can serve to rigidify the linker, which can have several beneficial effects. A more rigid linker can reduce the entropic penalty associated with ternary complex formation, potentially leading to higher binding affinity and cooperativity. Furthermore, a conformationally constrained linker may improve selectivity by disfavoring the formation of off-target ternary complexes.

Improving Metabolic Stability

The sulfone group is generally resistant to metabolic enzymes. Its incorporation into a PROTAC linker could therefore enhance the metabolic stability of the molecule, leading to a longer plasma half-life and improved in vivo efficacy. This is particularly relevant as traditional linkers, such as PEG chains, can be susceptible to oxidative metabolism.

Experimental Protocols for Evaluating Sulfone-Containing PROTACs

A thorough evaluation of sulfone-containing PROTACs requires a suite of in vitro assays to assess their physicochemical properties and biological activity.

Synthesis of Sulfone-Containing Linkers and PROTACs

The synthesis of sulfone-containing linkers can be achieved through various established methods in organic chemistry. A common approach involves the oxidation of a corresponding thioether precursor using an oxidizing agent such as m-chloroperoxybenzoic acid (mCPBA) or hydrogen peroxide. The resulting sulfone-containing linker can then be incorporated into the PROTAC molecule using standard coupling chemistries, such as amide bond formation or click chemistry.

General Synthesis Workflow:

References

- 1. bioconductor.posit.co [bioconductor.posit.co]

- 2. Design, synthesis and biological evaluation of new bifunctional chemical degrader molecules (PROTACs) targeting hypoxia signalling pathway [iris.unime.it]

- 3. benchchem.com [benchchem.com]

- 4. tandfonline.com [tandfonline.com]

- 5. PAMPA | Evotec [evotec.com]

- 6. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Unraveling the Role of Linker Design in Proteolysis Targeting Chimeras - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Impact of PROTAC Linker Plasticity on the Solution Conformations and Dissociation of the Ternary Complex - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Designing Soluble PROTACs: Strategies and Preliminary Guidelines - PMC [pmc.ncbi.nlm.nih.gov]

- 10. tandfonline.com [tandfonline.com]

The Boc Protecting Group in Bifunctional Linkers: A Technical Guide

Audience: Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the tert-butyloxycarbonyl (Boc) protecting group and its strategic role in the synthesis and application of bifunctional linkers. The Boc group is a cornerstone in modern organic synthesis, particularly in the development of complex biomolecules such as antibody-drug conjugates (ADCs) and PROteolysis TArgeting Chimeras (PROTACs).[1] Its unique chemical properties, primarily its stability in a wide range of conditions and its facile removal under specific acidic conditions, make it an invaluable tool for controlled, sequential synthesis.[1][2][3]

Core Principles of the Boc Protecting Group

The primary function of the Boc group is to temporarily mask the nucleophilicity of primary and secondary amines, preventing them from participating in unwanted side reactions.[1][2] This protection converts the amine into a carbamate (B1207046), which is significantly less reactive.[2]

1.1. Mechanism of N-Boc Protection

The most common method for introducing the Boc group is through the reaction of an amine with di-tert-butyl dicarbonate (B1257347) (Boc₂O or Boc anhydride).[4][5][6] The reaction proceeds via a nucleophilic attack of the amine on one of the carbonyl carbons of the Boc anhydride (B1165640).[2][6] This process is often facilitated by a base, such as triethylamine (B128534) (TEA) or sodium hydroxide (B78521) (NaOH), although it can be performed under catalyst-free conditions.[2][4][6] The collapse of the resulting tetrahedral intermediate yields the N-Boc protected amine, along with tert-butanol (B103910) and carbon dioxide as byproducts.[2][5][6]

Caption: Workflow for N-Boc protection of a primary amine.

1.2. Mechanism of N-Boc Deprotection

The key advantage of the Boc group is its lability under acidic conditions.[1][2] Strong acids, most commonly trifluoroacetic acid (TFA) or hydrochloric acid (HCl) in an organic solvent, are used for its removal.[3][5][7] The deprotection mechanism is initiated by the protonation of the carbamate's carbonyl oxygen.[3][8] This is followed by the fragmentation of the protonated intermediate, which eliminates a stable tert-butyl cation and carbamic acid.[3][8] The carbamic acid is unstable and readily decarboxylates to release the free amine and carbon dioxide.[3][8]

Caption: Mechanism of acid-catalyzed Boc deprotection.

1.3. Orthogonality in Protecting Group Strategy

In complex multi-step syntheses, the use of "orthogonal" protecting groups is essential.[9][10] Orthogonal groups can be removed under distinct conditions without affecting each other.[9][10] The Boc group is a key component of such strategies. It is stable to bases and catalytic hydrogenation, conditions which are used to cleave the Fmoc (9-fluorenylmethoxycarbonyl) and Cbz (carboxybenzyl) groups, respectively.[2][9] This orthogonality allows for the selective deprotection of specific amine groups at different stages of a synthesis.[9]

Caption: Orthogonality of common amine protecting groups.

Role in Bifunctional Linkers

Bifunctional linkers are molecules with two different reactive functional groups, used to connect two other molecules, such as an antibody and a cytotoxic drug in an ADC.[11] The Boc group is instrumental in the synthesis of heterobifunctional linkers, where one end needs to remain inert while the other end is being conjugated.[1]

For example, a heterobifunctional PEG linker might have a Boc-protected amine at one terminus and an NHS ester at the other.[1] The NHS ester can react with a primary amine on a payload molecule first. After this conjugation, the Boc group can be removed under acidic conditions to reveal the terminal amine on the linker, which is then available for conjugation to a second molecule, such as an antibody.[1] This stepwise approach prevents unwanted polymerization and ensures a well-defined final conjugate.[1]

Caption: Sequential conjugation using a Boc-protected linker.

Experimental Protocols

The following sections provide generalized, detailed methodologies for the protection and deprotection of amines using the Boc group. Researchers should optimize conditions based on the specific substrate.

3.1. General Protocol for N-Boc Protection of a Primary Amine

This protocol describes a standard procedure for the N-Boc protection of a primary amine using Boc anhydride on a 1 mmol scale.[6]

-

Materials:

-

Procedure:

-

Reaction Setup: In a round-bottom flask, dissolve the primary amine (1.0 mmol) in the chosen solvent (e.g., 10 mL DCM). If the amine is an acid salt, add the base (e.g., TEA) and stir for 5-10 minutes.[6]

-

Reagent Addition: To the stirred solution, add di-tert-butyl dicarbonate (1.1 mmol) in one portion.[6]

-

Reaction Monitoring: Stir the mixture at room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting amine is consumed (typically 1-4 hours).[3]

-

Workup:

-

Once the reaction is complete, remove the solvent under reduced pressure.[6]

-

Redissolve the residue in an organic solvent like ethyl acetate.[6]

-

Transfer the solution to a separatory funnel and wash sequentially with a dilute acid (e.g., 1 M HCl, if a base like TEA was used), saturated aqueous sodium bicarbonate (NaHCO₃), and brine.[6]

-

-

Isolation: Dry the organic layer over anhydrous sodium sulfate (B86663) (Na₂SO₄) or magnesium sulfate (MgSO₄), filter, and concentrate the filtrate in vacuo to yield the crude N-Boc protected amine.[6] Purify by column chromatography if necessary.[6]

-

3.2. General Protocol for N-Boc Deprotection

This protocol outlines two common methods for the acid-catalyzed removal of the N-Boc group. The choice of method depends on the substrate's sensitivity and desired salt form of the product.[3]

-

Method A: Using Trifluoroacetic Acid (TFA) in DCM

-

Materials:

-

N-Boc protected amine (1.0 mmol)

-

Anhydrous Dichloromethane (DCM)

-

Trifluoroacetic acid (TFA)

-

Saturated aqueous NaHCO₃ solution

-

Standard laboratory glassware

-

-

Procedure:

-

Reaction Setup: Dissolve the N-Boc protected amine (1.0 mmol) in DCM (e.g., 5 mL) in a round-bottom flask. Cool the solution to 0 °C using an ice bath.[12]

-

Acid Addition: Add TFA (e.g., 5 mL, for a 1:1 v/v mixture) dropwise to the stirred solution.[12][13]

-

Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 30 minutes to 2 hours.[3][13][14] Monitor the deprotection by TLC or LC-MS.[3][12]

-

Workup (for free amine):

-

Upon completion, remove the solvent and excess TFA under reduced pressure.[3]

-

Dissolve the residue in an organic solvent (e.g., ethyl acetate) and carefully wash with saturated aqueous NaHCO₃ solution to neutralize the acid.[3]

-

Wash the organic layer with brine, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo to obtain the deprotected amine.[3]

-

-

-

-

Method B: Using Hydrochloric Acid (HCl) in 1,4-Dioxane (B91453)

-

Materials:

-

N-Boc protected amine (1.0 mmol)

-

4M HCl in 1,4-dioxane solution

-

Diethyl ether

-

Standard laboratory glassware

-

-

Procedure:

-

Reaction Setup: Suspend or dissolve the N-Boc protected amine (1.0 mmol) in a minimal amount of a suitable solvent or directly in the HCl/dioxane solution.[3]

-

Acid Addition: Add a 4M solution of HCl in 1,4-dioxane (e.g., 5 mL).[3]

-

Reaction Monitoring: Stir the mixture at room temperature for 1 to 4 hours.[3] Monitor the reaction by TLC or LC-MS.[3]

-

Isolation (for hydrochloride salt): Upon completion, the product often precipitates as the hydrochloride salt.[3] The solid can be collected by filtration, washed with a solvent like diethyl ether, and dried under vacuum.[3]

-

-

Quantitative Data Summary

The efficiency of Boc protection and deprotection is influenced by the substrate, reagents, and reaction conditions. The following tables summarize typical parameters.

Table 1: Representative Conditions for N-Boc Protection

| Substrate Type | Reagent | Base | Solvent | Temp (°C) | Time (h) | Typical Yield (%) |

|---|---|---|---|---|---|---|

| Aliphatic Amine | Boc₂O | TEA | DCM | 25 | 1-4 | >90 |

| Aromatic Amine | Boc₂O | DMAP | ACN | 25 | 2-6 | 85-95 |

| Amino Acid | Boc₂O | NaOH | H₂O/Dioxane | 25 | 2-12 | >90 |

| Water-Soluble Amine | Boc₂O | NaHCO₃ | H₂O | 25 | 1-5 | >95[7][15] |

| Catalyst-Free | Boc₂O | None | Water-Acetone | 25 | 0.1-1 | 90-99[15] |

Table 2: Representative Conditions for N-Boc Deprotection

| Reagent(s) | Solvent | Temp (°C) | Time | Scavenger (Optional) | Notes |

|---|---|---|---|---|---|

| 25-50% TFA | DCM | 0 to 25 | 0.5-2 h[3][13] | Anisole, Thioanisole[7] | Common, fast, and effective for most substrates.[5][12] |

| 4M HCl | 1,4-Dioxane | 25 | 1-4 h[3] | None | Yields the hydrochloride salt directly.[3] |

| 3M HCl | Ethyl Acetate | 25 | 0.5 h[7] | None | A common alternative to HCl in dioxane. |

| TMSI | Chloroform/DCM | 25 | 1-12 h | None | Mild, non-hydrolytic method for sensitive substrates.[7] |

| Oxalyl Chloride | Methanol | 25 | 1-4 h | None | Mild method compatible with acid-labile groups.[16] |

| Refluxing Water | Water | 90-100 | <0.2 h | None | "Green" alternative avoiding strong acids.[17] |

Table 3: Stability of the Boc Group

| Condition | Stability | Notes |

|---|---|---|

| Strong Acids (TFA, HCl) | Labile | Standard deprotection condition.[2] |

| Strong Bases (NaOH, LiOH) | Stable | Resistant to basic hydrolysis.[2][18] |

| Nucleophiles (e.g., amines) | Stable | The carbamate is generally non-reactive.[2][18] |

| Catalytic Hydrogenation (H₂, Pd/C) | Stable | Orthogonal to Cbz group deprotection.[2] |

| Mild Acids (e.g., Acetic Acid) | Generally Stable | Cleavage is very slow or does not occur. |

| Heat | Labile (High Temp) | Thermolytic cleavage is possible but requires high temperatures.[15] |

Conclusion

The Boc protecting group is an indispensable tool in the synthesis of complex molecules for pharmaceutical research and development. Its robust stability under basic and nucleophilic conditions, combined with its clean and efficient removal under mild acidic conditions, provides the orthogonality required for sophisticated synthetic strategies.[2] In the context of bifunctional linkers, the Boc group enables a controlled, stepwise conjugation methodology that is critical for producing well-defined, homogeneous products like ADCs and PROTACs, thereby maximizing their therapeutic potential.[1] A thorough understanding of its chemistry, reaction kinetics, and practical application is essential for any scientist working in this field.

References

- 1. benchchem.com [benchchem.com]

- 2. total-synthesis.com [total-synthesis.com]

- 3. benchchem.com [benchchem.com]

- 4. BOC Protection and Deprotection [es.bzchemicals.com]

- 5. jk-sci.com [jk-sci.com]

- 6. benchchem.com [benchchem.com]

- 7. tert-Butyloxycarbonyl protecting group - Wikipedia [en.wikipedia.org]

- 8. Boc Deprotection Mechanism - TFA [commonorganicchemistry.com]

- 9. masterorganicchemistry.com [masterorganicchemistry.com]

- 10. studysmarter.co.uk [studysmarter.co.uk]

- 11. Antibody Drug Conjugates: Design and Selection of Linker, Payload and Conjugation Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 12. benchchem.com [benchchem.com]

- 13. Boc Deprotection - TFA [commonorganicchemistry.com]

- 14. Amine Protection / Deprotection [fishersci.co.uk]

- 15. N-tert-Butoxycarbonylation of Structurally Diverse Amines and Sulfamides under Water-Mediated Catalyst-Free Conditions - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride - PMC [pmc.ncbi.nlm.nih.gov]

- 17. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 18. Boc-Protected Amino Groups [organic-chemistry.org]

The Strategic Imperative of PEG Spacers in Targeted Protein Degradation: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Targeted protein degradation (TPD) has emerged as a revolutionary therapeutic modality, offering the potential to eliminate disease-causing proteins rather than merely inhibiting them. At the core of many TPD strategies, particularly Proteolysis Targeting Chimeras (PROTACs), lies the linker element, a critical component that bridges the target protein binder and the E3 ligase recruiter. Among the various linker architectures, polyethylene (B3416737) glycol (PEG) spacers have garnered significant attention due to their unique physicochemical properties that profoundly influence the efficacy and drug-like attributes of the resulting degrader. This in-depth technical guide provides a comprehensive overview of the role of PEG spacers in TPD, summarizing key quantitative data, detailing essential experimental protocols, and visualizing complex biological processes to empower researchers in the rational design and development of next-generation protein degraders.

Introduction: The Central Role of the Linker in PROTAC Design